molecular formula C6H6INO2 B1354297 Methyl 4-iodo-1H-pyrrole-2-carboxylate CAS No. 40740-41-8

Methyl 4-iodo-1H-pyrrole-2-carboxylate

Cat. No.: B1354297
CAS No.: 40740-41-8
M. Wt: 251.02 g/mol
InChI Key: KRNGDJYQOKCQCD-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1H-pyrrole-2-carboxylate (CAS 40740-41-8; C₆H₆INO₂) is a halogenated pyrrole derivative with a molecular weight of 265.05 g/mol . The compound features an iodine substituent at the 4-position and a methyl ester group at the 2-position of the pyrrole ring. Its structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the iodine atom's role as a superior leaving group compared to lighter halogens . Applications include the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodo-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl 1H-pyrrole-2-carboxylate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions to introduce the iodine atom at the 4-position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-iodo-1H-pyrrole-2-carboxylate serves as a building block for the synthesis of biologically active compounds. Its iodine substituent enhances reactivity, facilitating the development of new pharmaceuticals. Key applications include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent .
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy .

Material Science

In materials science, this compound is utilized in creating functional materials. Its unique properties allow for the development of:

  • Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.
  • Organic Semiconductors : Its structure makes it suitable for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells.

Case Studies and Experimental Data

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Antimicrobial Studies : Research demonstrated its efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating significant antibacterial potential .
  • Anticancer Investigations : Experimental data showed that this compound could induce cell death in several cancer cell lines, suggesting a pathway for therapeutic development .
  • Material Development : Studies on conductive polymers incorporating this compound have shown enhanced electrical properties, paving the way for innovative applications in electronic devices.

Mechanism of Action

The mechanism of action of methyl 4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among related compounds include halogen type, substituent positions, and additional functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Methyl 4-iodo-1H-pyrrole-2-carboxylate C₆H₆INO₂ 4-I, 2-COOCH₃ 265.05 High reactivity in cross-coupling; iodine enhances leaving-group ability .
Methyl 4-chloro-5-iodo-1H-pyrrole-2-carboxylate C₆H₅ClINO₂ 4-Cl, 5-I, 2-COOCH₃ 285.47 Dual halogenation increases steric hindrance; potential for regioselective reactions .
Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate C₆H₄ClINO₂ 5-Cl, 4-I, 2-COOCH₃ 286.46 Altered halogen positions may influence electronic distribution and reactivity .
Methyl 4-iodo-5-(2-thienyl)-1H-pyrrole-2-carboxylate C₁₀H₈INO₂S 4-I, 5-thienyl, 2-COOCH₃ 333.14 Thienyl group introduces π-conjugation, altering solubility and redox properties .
Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate C₇H₈INO₂ 4-I, 3-CH₃, 2-COOCH₃ 265.05 Methyl group increases steric bulk, potentially slowing reaction kinetics .

Crystallographic and Spectroscopic Data

  • Crystallography : Methyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate exhibits intermolecular C–H⋯π interactions, influencing its crystal packing .
  • NMR Analysis : The target compound shows distinct ¹H NMR signals at δ 7.48–7.45 (pyrrole-H) and ¹³C NMR at δ 172.4 (ester carbonyl) .

Biological Activity

Methyl 4-iodo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with an iodine atom at the 4-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position. Its molecular formula is C6H6INO2C_6H_6INO_2 with a molecular weight of approximately 265.05 g/mol. The presence of iodine enhances the compound's reactivity and potential interactions with biological macromolecules, making it a candidate for various pharmacological studies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The iodine atom can facilitate halogen bonding , which may enhance the compound's binding affinity to these targets. Additionally, the carboxylate group can form hydrogen bonds, further stabilizing interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, derivatives of pyrrole compounds were evaluated for their antibacterial activities against various strains of bacteria, including drug-resistant strains. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) in the range of <0.016μg/mL<0.016\,\mu g/mL, indicating potent antibacterial effects .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation. For example, structure–activity relationship studies revealed that modifications on the pyrrole ring could significantly enhance anticancer activity while maintaining low cytotoxicity levels in normal cells .

Case Studies

StudyFindings
Antimicrobial Evaluation This compound derivatives showed MIC values below 0.016μg/mL0.016\,\mu g/mL against resistant bacterial strains .
Anticancer Activity Structural modifications resulted in enhanced efficacy against cancer cell lines while preserving low toxicity profiles .
Enzyme Interaction Studies The compound was used as a probe to study enzyme-substrate interactions, revealing potential as a lead compound in drug design.

Synthesis

The synthesis of this compound typically involves the iodination of pyrrole derivatives followed by esterification reactions. Common methods include:

  • Iodination : Using N-iodosuccinimide (NIS) to introduce iodine into the pyrrole structure.
  • Esterification : Reacting the iodinated pyrrole with methanol or other alcohols in the presence of acid catalysts to form the ester .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl 4-iodo-1H-pyrrole-2-carboxylate?

  • Methodological Answer : The synthesis typically involves:

  • Pyrrole ring formation via the Paal-Knorr reaction using 1,4-dicarbonyl compounds and ammonia .
  • Iodination at the 4-position using iodine or iodinating agents (e.g., N-iodosuccinimide) under electrophilic substitution conditions, often catalyzed by Lewis acids like FeCl₃ .
  • Esterification of the carboxylic acid group using methanol and an acid catalyst (e.g., H₂SO₄) .
    Key reagents: Tin(II) chloride for reductions, nitric acid for nitration (precursor steps for amino derivatives), and controlled iodination to avoid over-substitution.

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyrrole ring protons appear as distinct aromatic signals (δ 6.0–7.5 ppm). The iodine substituent induces deshielding, shifting adjacent protons downfield. The ester methyl group resonates at ~δ 3.8 ppm .
  • IR : Stretching vibrations for C=O (ester) at ~1700–1750 cm⁻¹ and N–H (pyrrole) at ~3300 cm⁻¹ confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (M⁺) and fragments (e.g., loss of COOCH₃) validate the molecular formula .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer :

  • Recrystallization from ethanol or ethyl acetate/hexane mixtures yields high-purity crystals .
  • Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (5% → 20%) to separate iodinated products from di- or tri-substituted byproducts .

Q. How does the iodine substituent influence solubility and handling?

  • Methodological Answer : The iodine atom increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF). However, light sensitivity requires storage in amber vials under inert gas to prevent dehalogenation .

Advanced Research Questions

Q. How can computational DFT studies predict reactivity or regioselectivity in further functionalization?

  • Methodological Answer :

  • Electrophilic Substitution : Calculate Fukui indices to identify electron-rich sites (e.g., C-3 vs. C-5 positions) for reactions like nitration or halogenation. The iodine substituent directs incoming electrophiles to meta/para positions via resonance effects .
  • Transition-State Modeling : Use software (e.g., Gaussian) to simulate reaction pathways for cross-coupling reactions (e.g., Suzuki-Miyaura), optimizing catalysts (Pd-based) and ligands .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer :

  • Refinement Software : Use SHELXL for high-resolution data to model disorder (e.g., iodine positional ambiguity). Adjust occupancy factors for overlapping electron densities .
  • Validation Tools : Check CCDC databases for similar structures. Compare bond lengths/angles (e.g., C–I ≈ 2.09 Å) to identify outliers .

Q. How to address low yields in iodination steps?

  • Methodological Answer :

  • Reaction Optimization : Screen iodine sources (e.g., I₂ vs. NIS) and solvents (e.g., DCM vs. THF). Additives like silver triflate can enhance electrophilicity .
  • Byproduct Analysis : Use HPLC-MS to detect di-iodinated species. Adjust stoichiometry (1.1 eq I₂) and reaction time (<6 hrs) to favor mono-substitution .

Q. What are effective post-synthetic modifications for biological activity studies?

  • Methodological Answer :

  • Amide Formation : React the ester with amines (e.g., NH₃/MeOH) to generate carboxylamide derivatives. Use EDCI/HOBt coupling for sterically hindered amines .
  • Cross-Coupling : Employ Sonogashira or Heck reactions to introduce alkynyl/aryl groups at the iodine position, leveraging Pd catalysts and Cu(I) co-catalysts .

Q. How to analyze electronic effects of iodine using cyclic voltammetry (CV)?

  • Methodological Answer :

  • Experimental Setup : Use a three-electrode system in anhydrous DMF with 0.1 M TBAPF₆. Scan potentials from -1.5 V to +1.5 V.
  • Data Interpretation : Iodine’s electron-withdrawing effect lowers HOMO energy, shifting oxidation peaks anodically compared to non-halogenated analogs .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression.
  • Quality Control : Validate purity via HPLC (C18 column, 70:30 MeCN:H₂O) and elemental analysis (±0.3% for C, H, N) .

Properties

IUPAC Name

methyl 4-iodo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNGDJYQOKCQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470404
Record name Methyl 4-iodo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40740-41-8
Record name 1H-Pyrrole-2-carboxylic acid, 4-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40740-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-iodo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8.2 g (24 mmol) of 4-iodo-2-trichloroacetylpyrrole and 100 ml of methanol were introduced into a round-bottomed flask and 2 g (36 mmol) of sodium methoxide were added. The mixture was stirred at room temperature for four hours, the reaction medium evaporated to dryness, and the residue obtained taken up in water and ethyl ether. The organic phase was decanted off, dried over magnesium sulfate and evaporated. The residue obtained was triturated in heptane and filtered; 4.9 g (81%) of the expected ester of melting point 77°-78° C. were recovered.
Quantity
8.2 g
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100 mL
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sodium methoxide
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2 g
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Synthesis routes and methods II

Procedure details

2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)-ethanone 57c (47 g, 136 mmol) was dissolved in 265 mL of methanol followed by dropwise addition of a solution of sodium methoxide (17.23 g, 163 mmol) in 200 mL of methanol. The reaction mixture was stirred at room temperature for 1 hour. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was concentrated under reduced pressure. The residue was diluted with 20 mL of water and then extracted with ethyl acetate (30 mL×3). The combined organic extracts were washed with saturated brine, dried over anhydrous sodium sulfate, filtered to remove the drying agent and concentrated under reduced pressure to obtain the title compound 4-iodo-1H-pyrrole-2-carboxylic acid methyl ester 57d (32.2 g, yield 92.5%) as a grey solid.
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47 g
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265 mL
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sodium methoxide
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17.23 g
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200 mL
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Synthesis routes and methods III

Procedure details

To a solution of 300 mL of dry methanol was added 0.52 gm (0.023 mol) of sodium and the solution was stirred until all sodium was reacted. The solution was cooled to 0° C. and 19.5 gm (0.057 mol) of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)-ethanone was added as a solid over a 15 min period. After 15 min at 0° C. the solution was warmed to room temperature and stirred for an additional 2 h. The solvents were removed at reduced pressure and the residue dissolved in diethyl ether. The ether layer was washed with H2O, saturated brine, dried (Na2SO4) and the solvents removed at reduced pressure. The solid was recystallized from hot hexanes-trace EtOAc to yield 13.7 gm (95% yield) of a light brown solid. This was used without further purification.
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0 (± 1) mol
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19.5 g
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0.52 g
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300 mL
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Yield
95%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 4-iodo-1H-pyrrole-2-carboxylate
Methyl 4-iodo-1H-pyrrole-2-carboxylate
Methyl 4-iodo-1H-pyrrole-2-carboxylate
Methyl 4-iodo-1H-pyrrole-2-carboxylate
Methyl 4-iodo-1H-pyrrole-2-carboxylate
Methyl 4-iodo-1H-pyrrole-2-carboxylate

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